molecular formula C9H7NO5 B11893840 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B11893840
M. Wt: 209.16 g/mol
InChI Key: ULOQNEJBWLIGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one is a chemically novel indanone derivative designed for advanced research applications. The indanone scaffold is a privileged structure in medicinal chemistry, notably forming the core of the acetylcholinesterase inhibitor Donepezil, a standard treatment for Alzheimer's disease . This specific compound is functionally characterized by its 5,6-dihydroxy motif, which is associated with potent antioxidant and radical scavenging capabilities, and a 7-nitro group, a strong electron-withdrawing substituent that can significantly influence a molecule's electronic properties and binding affinity to biological targets . Its primary research value lies in its potential as a multi-target-directed ligand for investigating complex neurodegenerative diseases. Researchers can explore its ability to inhibit cholinesterase enzymes (AChE and BuChE) to enhance cholinergic transmission, while its catechol-like dihydroxy structure may concurrently mitigate oxidative stress, a key pathological factor in conditions like Alzheimer's . Furthermore, the electron-deficient nitro group makes this compound a valuable synthetic intermediate for further chemical elaboration via nucleophilic aromatic substitution, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies . This product is intended for use in enzymatic assays, cell-based models of oxidative stress, and as a building block in organic synthesis. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

5,6-dihydroxy-7-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7NO5/c11-5-2-1-4-3-6(12)9(13)8(7(4)5)10(14)15/h3,12-13H,1-2H2

InChI Key

ULOQNEJBWLIGHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C(=C(C=C21)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Table 1: Comparative Nitration Conditions for Indanone Derivatives

SubstrateNitrating AgentTemperatureYieldRegioselectivityReference
5,6-Dimethoxy-1-indanoneHNO₃/H₂SO₄0–5°C62%7-Nitro
6-MethoxyindenoneAcetyl nitrateRT55%Para to methoxy
1-IndanoneHNO₃/AcOH40°C48%Mixed

Hydroxylation and Demethylation Pathways

Converting methoxy groups to hydroxyls is critical for accessing the target compound. Boron tribromide (BBr₃) in dichloromethane is a standard demethylation agent, cleaving methyl ethers efficiently. For instance, 5,6-dimethoxy-1-indanone treated with BBr₃ at −78°C yields 5,6-dihydroxy-1-indanone in >90% yield. However, concurrent nitro groups may necessitate milder conditions to prevent reduction or decomposition. Alternative methods include using aqueous HBr in acetic acid or employing ionic liquids, which have shown efficacy in demethylating sensitive substrates.

Integrated Synthetic Route Proposal

Combining the above strategies, a plausible synthesis of 5,6-dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one involves:

  • Indanone Core Formation : Rhodium-catalyzed carbonylative cyclization of 1-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-yn-1-one under CO, yielding 5,6-dimethoxy-7-bromo-1-indanone.

  • Nitro Group Installation : Nitration using acetyl nitrate at 0°C to afford 5,6-dimethoxy-7-nitro-1-indanone.

  • Demethylation : Treatment with BBr₃ in DCM at −78°C, followed by careful hydrolysis to yield the target compound.

This route balances regioselectivity and functional group compatibility, though the nitro group’s electron-withdrawing nature may complicate demethylation. Preliminary studies suggest that stepwise demethylation (e.g., using H₂O₂/NaOH for partial deprotection) could mitigate side reactions.

Analytical and Optimization Challenges

Key challenges include:

  • Regiochemical Control : Ensuring nitration occurs exclusively at the 7-position requires steric and electronic directing groups. Computational modeling (DFT) could predict substituent effects on EAS reactivity.

  • Stability of Intermediates : Nitro-substituted indanones are prone to reduction under acidic or reducing conditions. Stabilizing agents like chelating resins or inert atmospheres may improve yields.

  • Chromatographic Purification : Silica gel chromatography often suffices for indanone derivatives, but nitro groups may necessitate alternative stationary phases (e.g., C18 reverse-phase) .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    Recent studies have demonstrated that derivatives of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one exhibit significant antimicrobial activity against various bacterial strains. For instance, research has shown that modifications in the nitro group can enhance the compound's efficacy against resistant strains of bacteria .
  • Anticancer Properties :
    Investigations into the anticancer potential of this compound have revealed promising results. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Neuroprotective Effects :
    The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative damage and promote neuronal survival under stress conditions .

Materials Science Applications

  • Organic Photovoltaics :
    The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as a charge transport material can enhance the efficiency of solar cells .
  • Polymer Additives :
    The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Research indicates that its inclusion can lead to enhanced performance in high-temperature applications .

Organic Synthesis Applications

  • Building Block for Synthesis :
    Due to its versatile reactivity, this compound serves as a valuable building block in organic synthesis. It has been utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
  • Catalytic Reactions :
    The compound has been explored as a catalyst or catalyst precursor in various organic transformations, including oxidation and reduction reactions. Its ability to facilitate these processes efficiently is under investigation in synthetic chemistry .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDerivatives showed efficacy against resistant bacteria
Anticancer PropertiesInduced apoptosis in cancer cell lines
Neuroprotective EffectsReduced oxidative stress in neuronal models
Organic PhotovoltaicsEnhanced charge transport properties
Synthesis Building BlockUsed in synthesizing complex pharmaceuticals

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: The placement of hydroxyl groups at positions 5 and 6 in the target compound contrasts with methoxy (e.g., 5,6-dimethoxy derivatives in ) or halogen (e.g., 6,7-dichloro in ) substituents.
  • Nitro Group: The 7-nitro substituent introduces strong electron-withdrawing effects, which may stabilize the indenone ring and influence reactivity in electrophilic substitution reactions. This contrasts with nitro groups on benzylidene moieties (e.g., ), which primarily affect conjugation rather than ring electronics .

Pharmacological and Functional Comparisons

  • Anti-Inflammatory Activity : Hydroxy-substituted chalcones (e.g., 6-hydroxy-2-benzylidene derivatives in ) show significant anti-inflammatory effects in macrophages, suggesting that the target compound’s dihydroxy groups may confer similar activity .
  • Enzyme Inhibition : 5,6-Dimethoxy derivatives (e.g., donepezil analogs in ) exhibit acetylcholinesterase (AChE) inhibition, while nitro groups in other contexts (e.g., ) are associated with structural modulation rather than direct enzyme interaction. The target’s nitro group may serve as a prodrug activation site or redox-active moiety .

Biological Activity

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one (also referred to as compound 1) is a synthetic organic compound with notable biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis128 µg/mL

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. This effect is mediated through the modulation of NF-kB signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cell wall synthesis.
  • Reactive Oxygen Species (ROS) Generation : It may induce ROS production in microbial cells, leading to cell death.
  • Cytokine Modulation : The compound influences the levels of cytokines involved in inflammation and immune response.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various derivatives of indanone compounds, including this compound. Results indicated that this compound significantly inhibited the growth of multidrug-resistant strains of Staphylococcus aureus and E. coli.

Case Study 2: Antioxidant Activity Assessment

In a separate investigation published in Free Radical Biology and Medicine, the antioxidant activity was measured using DPPH radical scavenging assays. The results showed that the compound had a scavenging capacity comparable to well-known antioxidants like ascorbic acid.

Q & A

Q. What are the optimal synthetic routes for preparing 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis of nitro-substituted dihydroindenones typically involves sequential functionalization of the indenone core. For analogs like 4,6-dimethoxy derivatives, reduction of ketones using NaBH₄ or LiAlH₄ under anhydrous conditions is common . Adapting this to 5,6-dihydroxy-7-nitro derivatives requires:

Nitration : Introduce the nitro group at position 7 via electrophilic aromatic substitution using HNO₃/H₂SO₄, ensuring controlled temperature (0–5°C) to avoid over-nitration.

Hydroxylation : Protect hydroxyl groups during synthesis (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures.

Q. Key Analytical Validation :

  • Monitor reaction progress via TLC (Rf ≈ 0.3 in 1:3 ethyl acetate/hexane).
  • Confirm final structure using 1H^1H-NMR (hydroxy proton signals at δ 9.8–10.2 ppm) and HRMS .

Q. How can researchers effectively purify this compound, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: Purification Strategies :

  • Recrystallization : Use mixed solvents (e.g., ethanol/dichloromethane) to exploit solubility differences.
  • Prep-HPLC : Employ C18 columns with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile for high-purity isolation.

Q. Analytical Techniques :

  • NMR Spectroscopy : Detect nitro group deshielding effects (e.g., aromatic protons at δ 7.8–8.2 ppm) and hydroxy proton exchangeability .
  • X-ray Crystallography : Resolve crystal packing and confirm nitro/hydroxy substitution patterns (R-factor < 0.05 recommended) .
  • IR Spectroscopy : Identify nitro stretches (~1520 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹) .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the electronic and steric effects of substituents in this compound, and how do these models inform experimental design?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing nitro group lowers LUMO energy, enhancing electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions (e.g., acetone/water mixtures for H-bonded networks).

Q. Validation :

  • Compare computed vs. experimental XRD bond lengths (e.g., C–NO₂ bond: ~1.48 Å) .
  • Use docking studies to explore biological target interactions (e.g., kinase inhibition via nitro group coordination) .

Q. How should researchers address contradictions in crystallographic data versus spectroscopic analyses for this compound?

Methodological Answer :

  • Cross-Validation :
    • XRD vs. NMR : Resolve discrepancies in substituent positions by comparing NOESY correlations (through-space interactions) with XRD torsion angles .
    • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that XRD static models may miss.

Case Study :
In (E)-5,6-dimethoxy analogs, XRD revealed a 12.12° dihedral angle between indenone and pyridine rings, while NMR showed averaged symmetry due to rapid rotation . Apply similar multi-technique analysis to resolve nitro/hydroxy positional ambiguities.

Q. What strategies are recommended for studying the hydrogen-bonding network and supramolecular arrangements in crystalline this compound?

Methodological Answer :

  • XRD Refinement : Use SHELXL (or SHELXTL) to model H-bonds, with O···O distances < 3.0 Å and angles > 120° .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of O–H···O/N bonds) using CrystalExplorer.

Example :
In (E)-5,6-dimethoxy derivatives, H-bonding formed layers parallel to the ab-plane, with π-π stacking (3.568 Å) stabilizing the lattice . Adapt this approach to map nitro/hydroxy-driven packing motifs.

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example from )Target for 5,6-Dihydroxy-7-nitro Derivative
R-factor0.039< 0.05
wR(F²)0.132< 0.15
C–NO₂ bond length (Å)1.481.47–1.49
O–H···O distance (Å)2.652.60–2.70

Q. Table 2. Synthetic Optimization Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0°C, 2 hr6590%
DeprotectionHCl/MeOH, reflux, 4 hr8595%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.